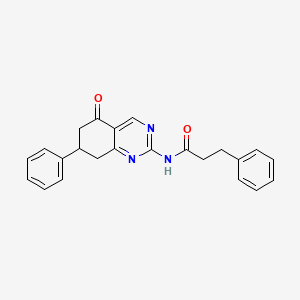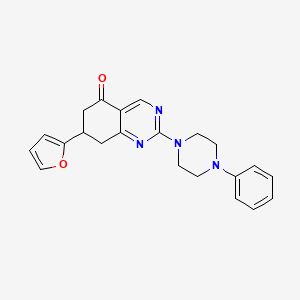
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-3-phenylpropanamide
Descripción general
Descripción
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-3-phenylpropanamide, commonly known as TQ, is a synthetic compound that belongs to the family of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of TQ is not fully understood, but it is believed to involve multiple pathways. In cancer, TQ has been shown to induce apoptosis through the activation of caspases and the inhibition of NF-κB and PI3K/Akt signaling pathways. In inflammation, TQ has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. In viral infections, TQ has been shown to inhibit viral replication by interfering with various stages of the viral life cycle, including viral entry, replication, and assembly.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, TQ has been shown to inhibit cell proliferation, induce apoptosis, and reduce the production of pro-inflammatory cytokines and chemokines. In vivo, TQ has been shown to reduce tumor growth, inflammation, and viral replication in various animal models. TQ has also been shown to have antioxidant and neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TQ can be easily modified to generate analogs with improved potency and selectivity. However, TQ also has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dose-response studies are required to determine the optimal concentration of TQ for each experiment.
Direcciones Futuras
There are several future directions for the research on TQ. First, the mechanism of action of TQ needs to be further elucidated to identify its molecular targets and signaling pathways. Second, the potential applications of TQ in the treatment of various diseases, including cancer, inflammation, and viral infections, need to be further explored in preclinical and clinical studies. Third, the development of TQ analogs with improved potency, selectivity, and pharmacokinetic properties may lead to the discovery of novel drug candidates for various diseases. Fourth, the development of novel drug delivery systems may improve the solubility and bioavailability of TQ, and enhance its therapeutic efficacy. Fifth, the potential side effects and toxicity of TQ need to be further investigated to ensure its safety for clinical use.
Aplicaciones Científicas De Investigación
TQ has been extensively studied for its potential therapeutic effects in various disease models, including cancer, inflammation, and viral infections. In cancer, TQ has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. In inflammation, TQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. In viral infections, TQ has been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza.
Propiedades
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-21-14-18(17-9-5-2-6-10-17)13-20-19(21)15-24-23(25-20)26-22(28)12-11-16-7-3-1-4-8-16/h1-10,15,18H,11-14H2,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHVIZQNHSFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-(cyclohexylmethyl)-4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4417746.png)
![5-(2-thienyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4417751.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4417759.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4417768.png)
![8-(3-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4417778.png)
![(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B4417783.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4417786.png)
![{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4417787.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4417795.png)
![ethyl 4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4417802.png)
![4-{4-[(2-methyl-3-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4417809.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4417828.png)
![2-amino-4-butyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B4417831.png)